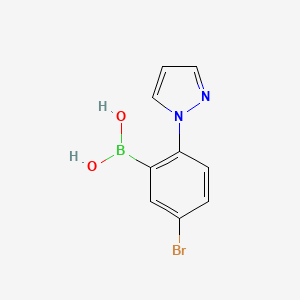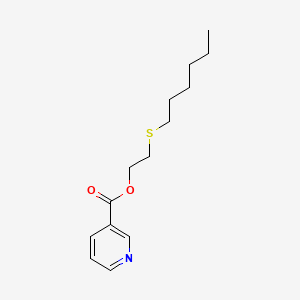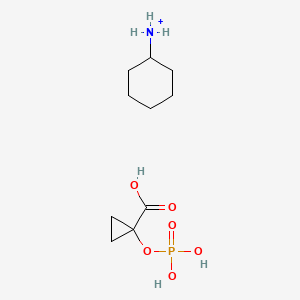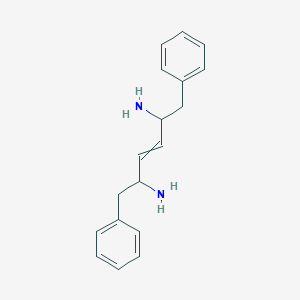
(5-Bromo-2-(1H-pyrazol-1-yl)phenyl)boronic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(5-Bromo-2-(1H-pyrazol-1-yl)phenyl)boronic acid: is a boronic acid derivative with the molecular formula C9H8BBrN2O2 and a molecular weight of 266.89 g/mol . This compound is characterized by the presence of a bromine atom, a pyrazole ring, and a boronic acid group attached to a phenyl ring. It is commonly used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (5-Bromo-2-(1H-pyrazol-1-yl)phenyl)boronic acid typically involves the bromination of 2-(1H-pyrazol-1-yl)phenylboronic acid. The reaction is carried out under controlled conditions using bromine or a brominating agent . The reaction conditions often include the use of solvents such as dichloromethane or acetonitrile and may require the presence of a catalyst.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to ensure high yield and purity. The compound is then purified using techniques such as recrystallization or chromatography .
Analyse Chemischer Reaktionen
Types of Reactions: (5-Bromo-2-(1H-pyrazol-1-yl)phenyl)boronic acid undergoes various types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: The bromine atom can be reduced to form the corresponding phenylboronic acid.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or sodium perborate are commonly used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Substitution: Nucleophiles such as amines, thiols, or alkoxides are used under basic conditions.
Major Products:
Oxidation: Boronic esters or borates.
Reduction: Phenylboronic acid.
Substitution: Various substituted phenylboronic acids depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry: (5-Bromo-2-(1H-pyrazol-1-yl)phenyl)boronic acid is widely used in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds. This makes it valuable in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals .
Biology and Medicine: In biological research, this compound is used as a building block for the synthesis of bioactive molecules.
Industry: In the industrial sector, this compound is used in the production of advanced materials, including polymers and electronic components .
Wirkmechanismus
The mechanism of action of (5-Bromo-2-(1H-pyrazol-1-yl)phenyl)boronic acid involves its ability to form stable complexes with various metal catalysts, particularly palladium. In Suzuki-Miyaura cross-coupling reactions, the boronic acid group undergoes transmetalation with palladium, followed by reductive elimination to form the desired carbon-carbon bond . The pyrazole ring and bromine atom provide additional sites for interaction with other molecules, enhancing the compound’s versatility in organic synthesis .
Vergleich Mit ähnlichen Verbindungen
(5-Bromo-2-(1-phenyl-1H-pyrazol-5-yl)phenol): This compound has a similar structure but with a phenol group instead of a boronic acid group.
(4-(3-(4-Bromophenyl)-5-(2,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)benzenesulfonamide): This compound contains a pyrazole ring and a bromine atom but has different substituents.
Uniqueness: (5-Bromo-2-(1H-pyrazol-1-yl)phenyl)boronic acid is unique due to its combination of a boronic acid group and a pyrazole ring, which provides distinct reactivity and versatility in organic synthesis. The presence of the bromine atom allows for further functionalization through substitution reactions, making it a valuable intermediate in the synthesis of complex molecules .
Eigenschaften
Molekularformel |
C9H8BBrN2O2 |
|---|---|
Molekulargewicht |
266.89 g/mol |
IUPAC-Name |
(5-bromo-2-pyrazol-1-ylphenyl)boronic acid |
InChI |
InChI=1S/C9H8BBrN2O2/c11-7-2-3-9(8(6-7)10(14)15)13-5-1-4-12-13/h1-6,14-15H |
InChI-Schlüssel |
QSUSYUAUFQNRBQ-UHFFFAOYSA-N |
Kanonische SMILES |
B(C1=C(C=CC(=C1)Br)N2C=CC=N2)(O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-Bromo-4-[(1Z)-2-nitro-1-propen-1-yl]benzene](/img/structure/B14080762.png)




![3-(5-chloro-2-hydroxy-4-methylphenyl)-4-(3-hydroxyphenyl)-5-(pyridin-3-ylmethyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one](/img/structure/B14080793.png)



![2-Propen-1-one, 1-[4-(benzoyloxy)phenyl]-3-phenyl-](/img/structure/B14080812.png)


![3-(2-methoxyethyl)-8-(3-methoxyphenyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B14080825.png)
![Hydrazinecarboxylic acid, 2-[(methylamino)thioxomethyl]-, 1,1-dimethylethyl](/img/structure/B14080833.png)
